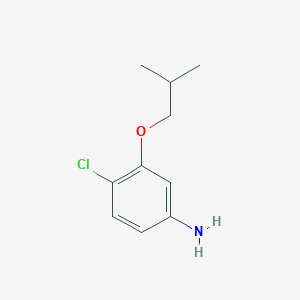
4-Chloro-3-(2-methylpropoxy)aniline
描述
4-Chloro-3-(2-methylpropoxy)aniline is an organic compound with the molecular formula C10H14ClNO. It is also known by its IUPAC name, 3-chloro-4-isobutoxyaniline. This compound is characterized by the presence of a chloro group, an aniline group, and an isobutoxy group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(2-methylpropoxy)aniline typically involves the reaction of 4-chloroaniline with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
化学反应分析
Types of Reactions
4-Chloro-3-(2-methylpropoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 3-(2-methylpropoxy)aniline.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under basic conditions.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: 3-(2-methylpropoxy)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
科学研究应用
4-Chloro-3-(2-methylpropoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-chloro-3-(2-methylpropoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
Similar Compounds
3-Chloro-4-(2-methylpropoxy)aniline: Similar structure but different substitution pattern.
4-Chloro-3-(2-methylpropoxy)phenol: Contains a phenol group instead of an aniline group.
4-Chloro-3-(2-methylpropoxy)benzoic acid: Contains a carboxylic acid group instead of an aniline group.
Uniqueness
4-Chloro-3-(2-methylpropoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, aniline group, and isobutoxy group makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
4-chloro-3-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-7(2)6-13-10-5-8(12)3-4-9(10)11/h3-5,7H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWJBSQCPVNIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1399848.png)
![(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1399849.png)
![Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate](/img/structure/B1399850.png)

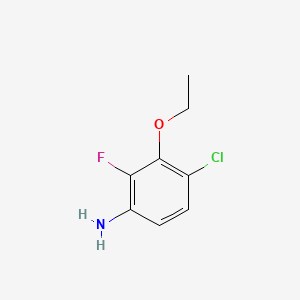
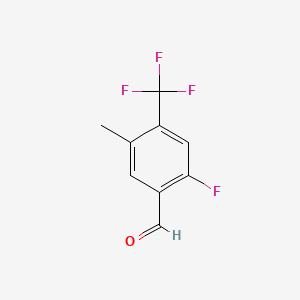
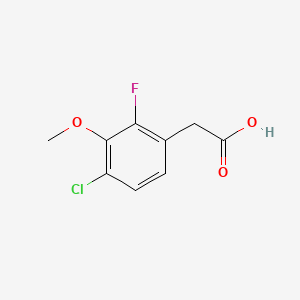
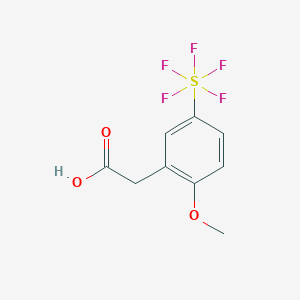
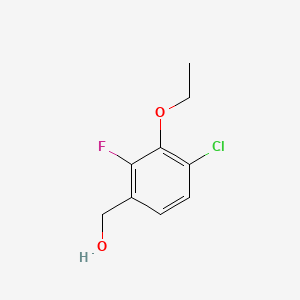
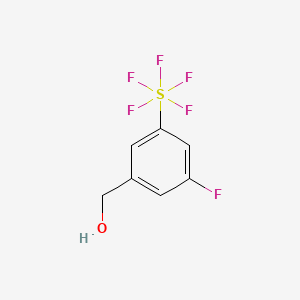
![6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine](/img/structure/B1399865.png)
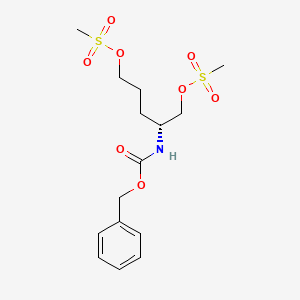
![3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1399868.png)
![ethyl 3-amino-1-methyl-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1399869.png)
